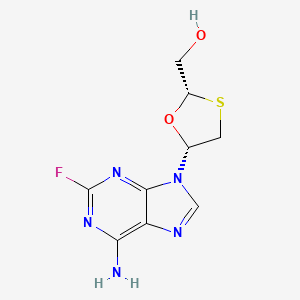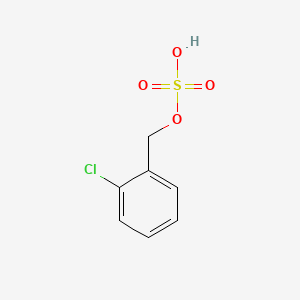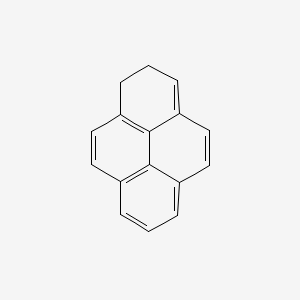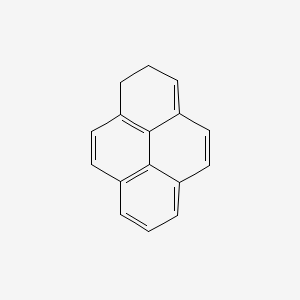
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the aromatic rings or other reactive sites.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(1-naphthalenylmethoxy)-, cis-
Uniqueness
What sets 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
152490-69-2 |
|---|---|
Fórmula molecular |
C23H20O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(6aS,11aS)-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C23H20O4/c1-24-16-7-10-19-21(11-16)26-14-20-18-9-8-17(12-22(18)27-23(19)20)25-13-15-5-3-2-4-6-15/h2-12,20,23H,13-14H2,1H3/t20-,23-/m1/s1 |
Clave InChI |
HJOWUMBTYPBLOG-NFBKMPQASA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


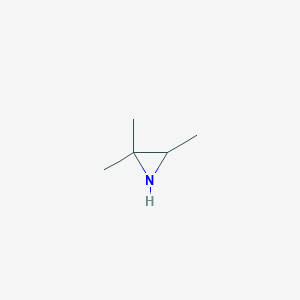
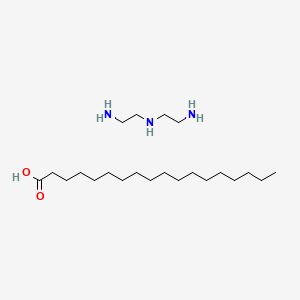
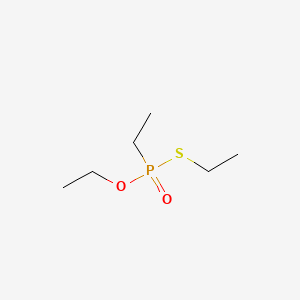
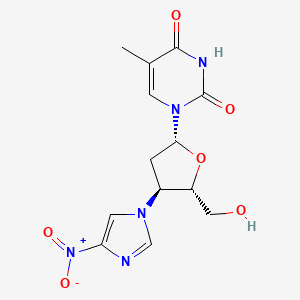
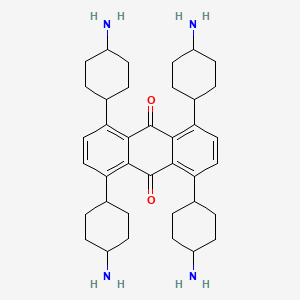
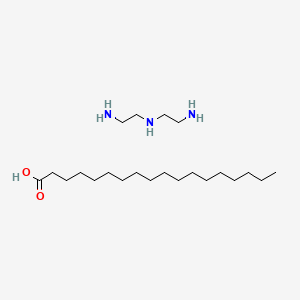
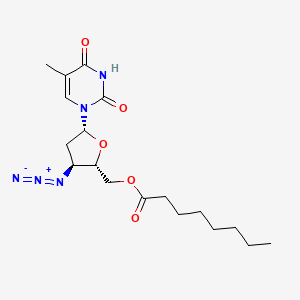
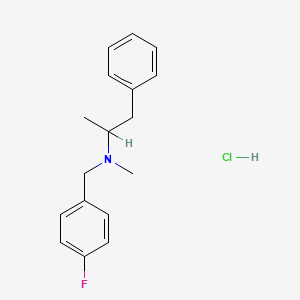
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
